Protoporphyrin disodium

Description

BenchChem offers high-quality Protoporphyrin disodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protoporphyrin disodium including the price, delivery time, and more detailed information at info@benchchem.com.

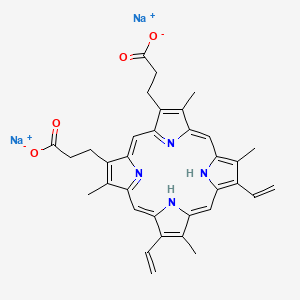

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4.2Na/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRXGEKBQVXWAQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

553-12-8 (Parent) | |

| Record name | Protoporphyrin disodium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046589 | |

| Record name | Protoporphyrin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50865-01-5 | |

| Record name | Protoporphyrin disodium [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protoporphyrin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPORPHYRIN DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N4UY1C7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Protoporphyrin Disodium: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrin IX is a crucial intermediate in the biosynthesis of heme, a vital component of hemoglobin, myoglobin, and cytochromes.[1][2] Its disodium salt form, protoporphyrin disodium, offers enhanced solubility, making it a valuable compound in various research and therapeutic applications, notably as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.[3][4] This technical guide provides an in-depth overview of the synthesis and purification methods for protoporphyrin disodium, tailored for professionals in research and drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key biological pathways and experimental workflows.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of protoporphyrin disodium is fundamental for its application.

| Property | Value | Reference(s) |

| CAS Number | 50865-01-5 | [5] |

| Molecular Formula | C₃₄H₃₂N₄Na₂O₄ | [6] |

| Molecular Weight | 606.62 g/mol | [7] |

| Appearance | Dark red or very dark purple powder/solid | [5][8] |

| Solubility | Soluble in methanol and DMSO; practically insoluble in water. | [5] |

| Purity (typical) | ≥90% (HPLC) | [9] |

| Storage | Store at 2-8°C, protected from light. | [7] |

Synthesis of Protoporphyrin Disodium

Protoporphyrin disodium can be synthesized through various methods, including extraction from natural sources and total chemical synthesis.

Synthesis from Animal Blood

A common method involves the extraction and chemical conversion of heme from animal blood. This multi-step process is outlined below.[10]

Experimental Protocol:

-

Preparation of Protoheme:

-

Treat a heme iron concentrate with oxalic acid, caustic alkali, ammonia, or pyridine to convert heme to hematin.

-

Extract the resulting hematin with an organic solvent.

-

Add a 1M HCl aqueous solution to the mixture until precipitation of protoheme occurs.

-

Wash the precipitate three times with water and dry. From an initial 5g of protoheme, approximately 1.7g of protoheme can be obtained.[10]

-

-

Preparation of Crude Protoporphyrin:

-

To 5g of protoheme in 250 ml of 85% formic acid, add 1.5g of zinc powder in six portions with a 5-minute interval between each addition, under heating and stirring.

-

Continue heating and regurgitating for an additional 20 minutes.

-

After cooling and filtration, add a 20% ammonium acetate aqueous solution to the filtrate to induce crystallization.

-

Filter the crystals and wash them three times with 600 ml of 2% ammonium acetate aqueous solution and 90 ml of distilled water.

-

Dry the crystals to yield approximately 2g of crude protoporphyrin.[10]

-

-

Preparation of Protoporphyrin Methyl Ester:

-

Dissolve 5g of crude protoporphyrin in 200 ml of 1% hydrochloric methanol aqueous solution and heat under reflux for 20 minutes.

-

Add 1000 ml of 1% ammonium carbonate aqueous solution to the cooled reactant to induce crystallization.

-

The resulting brown crystalline material can be further purified by crystallization twice with chloroform and methanol to yield 2g of protoporphyrin methyl ester.[10]

-

-

Preparation of Pure Protoporphyrin:

-

Dissolve 5g of protoporphyrin methyl ester in 150 ml of 25% HCl aqueous solution and let it stand for 8 hours.

-

Neutralize the reactants with a 30% NaOH aqueous solution to induce crystallization.

-

Isolate the crystalline material, wash it three times with distilled water, and dry.

-

Recrystallize the dried material twice with pyridine to obtain 2.5g of pure brown protoporphyrin.[10]

-

-

Preparation of Protoporphyrin Disodium (PPN):

-

A mixture of 10g of pure protoporphyrin, 5g of NaOH, and 500 ml of anhydrous alcohol is heated and refluxed for 2 hours.

-

Upon cooling, crystalline materials form.

-

Isolate the crystals, wash them three times with anhydrous alcohol, and dry to obtain 9g of brown crystalline protoporphyrin disodium.[10]

-

Quantitative Data for Synthesis from Animal Blood:

| Step | Starting Material | Product | Yield |

| 1 | 5 g Protoheme | Crude Protoporphyrin | ~2 g |

| 2 | 5 g Crude Protoporphyrin | Protoporphyrin Methyl Ester | 2 g |

| 3 | 5 g Protoporphyrin Methyl Ester | Pure Protoporphyrin | 2.5 g |

| 4 | 10 g Pure Protoporphyrin | Protoporphyrin Disodium | 9 g |

Total Synthesis

A total synthesis approach offers an alternative to extraction from natural sources, potentially providing higher purity and avoiding contaminants of animal origin. A reported method involves the reaction of an unsymmetrical diiodo dipyrrylmethane with another dipyrrylmethane, leading directly to the porphyrin without the need for an oxidizing agent. This methodology is described as suitable for multi-100g scale synthesis without the need for chromatography.[11]

Purification Methods

Purification is a critical step to achieve the high purity required for research and therapeutic applications.

Crystallization

Crystallization is a common method for purifying protoporphyrin and its derivatives. Protoporphyrin IX itself can act as a crystallization helper for other molecules.[12] For the final protoporphyrin disodium product, crystallization is induced by cooling a reaction mixture in anhydrous alcohol.[10]

Experimental Protocol (Final Step):

-

After reacting pure protoporphyrin with NaOH in anhydrous alcohol, the mixture is cooled to induce the crystallization of protoporphyrin disodium.

-

The resulting crystals are then isolated and washed with anhydrous alcohol.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and quantification of protoporphyrin disodium.

Experimental Protocol for Quantification:

-

Sample Preparation: For whole blood samples, deproteinize with acetone and centrifuge.[13]

-

HPLC System: A C18 reversed-phase column is commonly used.[13]

-

Mobile Phase: A gradient of methanol and ammonium acetate buffer or a mixture of acetone, methanol, water, and formic acid can be employed.[13][14]

-

Detection: Fluorescence detection is highly sensitive, with an excitation wavelength of approximately 406 nm and an emission wavelength of around 635 nm.[13][15]

Quantitative Data for a Representative HPLC Method: [15]

| Parameter | Value |

| Column | InertSustain C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 60% acetonitrile + 40% water + 0.1% formic acid |

| Mobile Phase B | 100% acetone + 0.1% formic acid |

| Flow Rate | 1 mL/min |

| Injection Volume | 100 µL |

| Detection | Fluorescence (Ex: 406 nm, Em: 635 nm) |

| Retention Time | 4.7 to 5.2 min |

Fast Protein Liquid Chromatography (FPLC)

FPLC can also be adapted for the purification of protoporphyrin IX. An HPLC method can be transferred to an FPLC system for automated purification.[16]

Biological Pathways and Mechanisms

Heme Biosynthesis Pathway

Protoporphyrin IX is the final intermediate in the heme biosynthesis pathway. The synthesis begins in the mitochondria, moves to the cytoplasm, and the final steps occur back in the mitochondria.[17][18]

References

- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 2. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]

- 5. toku-e.com [toku-e.com]

- 6. Protoporphyrin IX (disodium) | C34H32N4Na2O4 | CID 50741839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. プロトポルフィリンIX 二ナトリウム塩 ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Protoporphyrin IX disodium salt, OR®, 98.6% | eBay [ebay.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. Extraction of protoporphyrin disodium and its inhibitory effects on HBV-DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]

- 16. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 17. Heme Synthesis [library.med.utah.edu]

- 18. Heme biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical and physical properties of Protoporphyrin disodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of Protoporphyrin disodium. Protoporphyrin disodium, the salt form of Protoporphyrin IX, is a crucial intermediate in the heme biosynthesis pathway and a potent photosensitizer with significant applications in photodynamic therapy (PDT) and diagnostics.

Chemical and Physical Properties

Protoporphyrin disodium is a dark red to brown crystalline solid. Its disodium salt form enhances its solubility in aqueous solutions, a key property for its biological and medical applications. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |

| Molecular Formula | C₃₄H₃₂N₄Na₂O₄ | |

| Molecular Weight | 606.6 g/mol | |

| Exact Mass | 606.22189408 Da | |

| CAS Number | 50865-01-5 | |

| Appearance | Dark red solid / Purple to maroon to brown powder | |

| Solubility | Soluble in methanol or DMSO. Solubility in water is pH-dependent and complex due to aggregation. Reported aqueous solubility ranges from 0.138 mg/mL to 0.497 mg/mL. Slightly soluble in water. | |

| Purity | Commercially available with purity ≥90% (HPLC) or >98% (LC). | |

| Storage | Store at room temperature or refrigerated (0-4°C for short term, -20°C for long term), protected from light. |

Experimental Protocols

A common method for obtaining Protoporphyrin disodium involves the extraction of protoporphyrin from animal blood, followed by conversion to its disodium salt.

Protocol for Extraction and Preparation of Protoporphyrin Disodium:

-

Preparation of Protoporphyrin Methyl Ester: Protoheme is separated from protein hydrolysates of coagulated animal blood. This is then converted to protoporphyrin methyl ester.

-

Preparation of Pure Protoporphyrin: 5 g of protoporphyrin methyl ester is dissolved in 150 ml of 25% HCl aqueous solution. After 8 hours, the solution is neutralized with 30% NaOH aqueous solution to induce crystallization. The crystalline material is isolated, washed with distilled water, dried, and recrystallized twice with pyridine to yield pure protoporphyrin.

-

Preparation of Protoporphyrin Disodium: A mixture of 10 g of pure protoporphyrin, 5 g of NaOH, and 500 ml of anhydrous alcohol is heated and refluxed for 2 hours. Upon cooling, crystalline Protoporphyrin disodium precipitates. The crystals are isolated, washed three times with anhydrous alcohol, and dried.

A more modern, synthetic approach that avoids animal-derived contaminants has also been developed, allowing for large-scale production. Mechanochemical synthesis offers a solvent-free "green" alternative.

The purity and concentration of Protoporphyrin disodium can be determined using UV-Vis spectroscopy.

Protocol:

-

Dissolve a known quantity of the Protoporphyrin disodium extract in 1.37 M HCl.

-

Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 408 nm.

-

Calculate the purity using the known extinction coefficient (E1% 1cm = 4.81 × 10³).

HPLC is a standard method for assessing the purity of Protoporphyrin disodium preparations.

General HPLC Method Considerations:

Biological interactions of Protoporphyrin disodium at a cellular level

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protoporphyrin IX disodium (PpIX), a naturally occurring photosensitizer and a key intermediate in the heme biosynthesis pathway, has garnered significant attention in biomedical research, particularly in the fields of oncology and drug development.[1] Its preferential accumulation in rapidly proliferating cells, such as cancer cells, coupled with its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light or ultrasound, forms the basis of photodynamic therapy (PDT) and sonodynamic therapy (SDT), respectively. This technical guide provides an in-depth exploration of the cellular and molecular interactions of Protoporphyrin disodium, focusing on its mechanisms of action, the signaling pathways it modulates, and its ultimate effects on cellular fate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this multifaceted molecule.

Introduction

Protoporphyrin IX is a porphyrin molecule that plays a crucial role in biological systems as the precursor to heme. The disodium salt form enhances its solubility, making it suitable for therapeutic applications.[1] The primary mechanism of action for Protoporphyrin disodium in a therapeutic context is its function as a sensitizer. In the presence of a specific wavelength of light (for PDT) or ultrasound (for SDT), PpIX becomes excited and transfers energy to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), most notably singlet oxygen.[2] This targeted generation of ROS within pathological tissues leads to oxidative stress and subsequent cell death, primarily through apoptosis and necrosis, while minimizing damage to surrounding healthy tissues.

Cellular Uptake and Subcellular Localization

The efficacy of Protoporphyrin disodium as a therapeutic agent is highly dependent on its accumulation within target cells and its specific subcellular localization.

2.1. Cellular Uptake Mechanisms

Protoporphyrin disodium preferentially accumulates in cancer cells, a phenomenon attributed to their higher metabolic rate and altered cell membrane properties. While the precise uptake mechanisms are still under investigation, it is believed to involve a combination of passive diffusion and carrier-mediated transport.

2.2. Subcellular Localization

Once inside the cell, Protoporphyrin disodium exhibits a distinct localization pattern, primarily accumulating in mitochondrial membranes.[3][4][5] This localization is critical to its therapeutic effect, as mitochondria are central to the regulation of apoptosis. In addition to mitochondria, PpIX has also been observed in other membranous organelles, including the endoplasmic reticulum, Golgi apparatus, and the plasma membrane.[6][7] The specific localization can be influenced by the physicochemical properties of the porphyrin derivative, such as its charge and lipophilicity.[6][7]

Mechanisms of Cellular Cytotoxicity

The cytotoxic effects of activated Protoporphyrin disodium are primarily mediated by the generation of ROS, which induces a cascade of cellular events culminating in cell death.

3.1. Reactive Oxygen Species (ROS) Generation

Upon activation by an external energy source, Protoporphyrin disodium in its triplet excited state interacts with molecular oxygen to produce singlet oxygen (¹O₂) and other ROS. The quantum yield of singlet oxygen production for PpIX has been measured to be approximately 0.77, indicating a high efficiency in generating this cytotoxic species.[8]

3.2. Oxidative Stress and Cellular Damage

The generated ROS are highly reactive and cause widespread oxidative damage to essential cellular components. This includes:

-

Lipid peroxidation: Damage to cellular membranes, leading to loss of integrity and function.

-

Protein oxidation: Alteration of protein structure and function, including enzymes and signaling proteins.

-

Nucleic acid damage: Modifications to DNA and RNA, contributing to genomic instability and cell death.

3.3. Induction of Apoptosis and Necrosis

The cellular damage inflicted by ROS triggers programmed cell death (apoptosis) and, at higher doses of treatment, uncontrolled cell death (necrosis). Apoptosis is the predominant mechanism of cell death at therapeutic doses and is characterized by a series of well-defined morphological and biochemical events. Even in the absence of light activation, Protoporphyrin IX has been shown to induce apoptosis in some cancer cell lines.[9]

Signaling Pathways Modulated by Protoporphyrin Disodium

Protoporphyrin disodium-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway.

4.1. The Intrinsic Apoptotic Pathway

The localization of PpIX in mitochondria is key to its ability to initiate the intrinsic apoptotic cascade. The process involves the following key steps:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): ROS-induced damage to the mitochondrial membrane leads to a loss of the mitochondrial membrane potential (ΔΨm) and the opening of the permeability transition pore.[4][5][10]

-

Release of Pro-apoptotic Factors: MOMP results in the release of several pro-apoptotic proteins from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[11][12]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a complex known as the apoptosome.[13]

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[5][10][14]

-

Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[5][10]

4.2. Role of the Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of MOMP. Pro-apoptotic members like Bax and Bid can promote the release of cytochrome c, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[2][15][16] Protoporphyrin disodium-induced oxidative stress can lead to the activation of Bax and Bid, further promoting the apoptotic cascade.[5]

Signaling Pathway Diagram: Protoporphyrin Disodium-Induced Apoptosis

Caption: Protoporphyrin disodium-induced apoptotic signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data related to the cellular effects of Protoporphyrin disodium and its derivatives from various studies.

Table 1: Cytotoxicity of Protoporphyrin IX and its Derivatives in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Protoporphyrin IX (SDT) | Hepatoma-22 | Viability Assay | Viability reduced to 82.6% | |

| Protoporphyrin IX (SDT) | THP-1 Macrophages | Apoptosis/Necrosis | Max A/N ratio at 20 µg/mL | [15] |

| Porphyrin Derivative | MCF7 (Breast) | MTT | IC50 = 2.17 µM | [9] |

| Porphyrin Derivative | HeLa (Cervical) | MTT | IC50 = 4.13 µM | [9] |

| Porphyrin Derivative | NIH:OVCAR-3 (Ovarian) | MTT | IC50 = 5.19 µM | [9] |

| Porphyrin Derivative | HCT116 (Colon) | MTT | IC50 = 4.39 µM | [9] |

Table 2: In Vivo Efficacy of Protoporphyrin IX

| Treatment | Animal Model | Tumor Model | Effect | Reference |

| PpIX (>= 5 mg/kg) + Ultrasound (>= 5 W/cm²) | Mice | S180 Solid Tumor | Significant tumor volume reduction | [17] |

Table 3: Biophysical Properties of Protoporphyrin IX

| Property | Value | Method | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.77 | Near-infrared luminescence spectroscopy | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular interactions of Protoporphyrin disodium.

6.1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[17]

-

Treatment: Treat cells with varying concentrations of Protoporphyrin disodium. For PDT or SDT studies, expose the cells to the appropriate light or ultrasound source. Include untreated and vehicle-only controls.

-

MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well.[3]

-

Dissolution: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

6.2. Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

-

Cell Treatment: Treat cells with Protoporphyrin disodium to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.[6]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[4]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

6.3. Subcellular Localization: Confocal Microscopy

This technique allows for the visualization of Protoporphyrin disodium within different cellular compartments.

Protocol:

-

Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

-

PpIX Incubation: Incubate the cells with Protoporphyrin disodium for the desired time.

-

Organelle Staining (Optional): To co-localize PpIX, specific fluorescent probes for organelles (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum) can be added according to the manufacturer's instructions.

-

Washing: Wash the cells three times with warm PBS to remove extracellular PpIX.[9]

-

Imaging: Mount the coverslips on a slide with an appropriate mounting medium. Visualize the cells using a confocal laser scanning microscope. For PpIX, excitation is typically around 405 nm and emission is detected at approximately 635 nm.[18]

6.4. Caspase Activation: Western Blotting

This method detects the cleavage of caspases, a hallmark of apoptosis.

Protocol:

-

Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[19]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[19]

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

-

Immunoblotting:

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

Conclusion

Protoporphyrin disodium is a potent molecule with significant potential in therapeutic applications, particularly in the context of photodynamic and sonodynamic therapies. Its preferential accumulation in cancer cells and its ability to induce apoptosis via ROS-mediated mitochondrial pathways make it a valuable tool in oncology. This guide has provided a comprehensive overview of the cellular interactions of Protoporphyrin disodium, supported by quantitative data and detailed experimental protocols. A thorough understanding of these fundamental mechanisms is crucial for the continued development and optimization of Protoporphyrin disodium-based therapies. Further research is warranted to fully elucidate its complex signaling interactions and to expand its clinical applications.

References

- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]

- 2. Peptides Derived from Apoptotic Bax and Bid Reproduce the Poration Activity of the Parent Full-Length Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytochrome c causes pore formation in cardiolipin-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis induced by sonodynamic treatment by protoporphyrin IX on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Mechanisms of cytochrome c release from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 15. Bax and Bid, two proapoptotic Bcl-2 family members, inhibit homologous recombination, independently of apoptosis regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bid: a Bax-like BH3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. High-Throughput Imaging of PPIX Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characteristics of Protoporphyrin Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrin IX disodium is the water-soluble salt form of Protoporphyrin IX (PpIX), a crucial intermediate in the heme biosynthesis pathway.[1][2] Its enhanced solubility and inherent spectroscopic properties make it a compound of significant interest in biomedical research.[1] As a potent photosensitizer, Protoporphyrin disodium is extensively utilized in photodynamic therapy (PDT) for the targeted destruction of cancerous cells.[1][3] Furthermore, its characteristic fluorescence is harnessed for diagnostic applications, including the visualization and delineation of tumor margins.[1] This guide provides a comprehensive overview of the core spectroscopic characteristics of Protoporphyrin disodium, detailed experimental protocols for their measurement, and visualizations of its key biological and experimental pathways.

Core Spectroscopic Properties

The unique spectroscopic signature of Protoporphyrin disodium arises from the extensive π-conjugated system of its tetrapyrrole macrocycle.[4] This structure gives rise to distinct absorption and emission features that are sensitive to the molecule's environment.

UV-Visible Absorption

The UV-Vis absorption spectrum of Protoporphyrin IX and its salts is defined by two primary features:

-

The Soret Band: An extremely intense absorption peak located in the violet region of the spectrum, typically around 400-410 nm.[5] This band is the hallmark of porphyrins and results from a strong π-π* electronic transition.[4]

-

Q-Bands: Four weaker absorption bands found in the 500-700 nm range.[4][6] These bands are also due to π-π* transitions but are less intense than the Soret band.

The solvent environment significantly impacts the absorption spectrum. In aqueous solutions like water or phosphate-buffered saline (PBS), Protoporphyrin disodium tends to aggregate, which can cause the Soret band to broaden or split into two distinct peaks.[6] In organic solvents such as ethanol or methanol, the molecule is typically monomeric and exhibits a sharp, well-defined Soret band.[6]

Fluorescence Emission

Upon excitation with light, typically at or near the Soret band maximum, Protoporphyrin disodium exhibits strong fluorescence in the red region of the visible spectrum.[5]

The emission spectrum is generally characterized by two main peaks.[7][8] The exact positions of these peaks can vary with the solvent and local environment, but they are commonly observed around 620-635 nm and a secondary peak near 700 nm.[7][9] The fluorescence quantum yield and lifetime are highly dependent on the molecular environment. Aggregation in aqueous media typically leads to a decrease in fluorescence intensity and a shorter fluorescence lifetime.[6][10] Conversely, in less polar environments or when bound to proteins like albumin, the fluorescence quantum yield can be significantly higher.[6]

Quantitative Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic parameters for Protoporphyrin IX and its derivatives. It is critical to note the specific compound form (e.g., disodium salt, dimethyl ester) and the solvent/environment, as these factors heavily influence the measured values.

Table 1: UV-Visible Absorption Characteristics of Protoporphyrin IX Derivatives

| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Environment | Compound Form |

| Soret Band (λmax) | ~406 nm | Not specified | Toluene, Ethanol, Methanol | Protoporphyrin IX |

| Soret Band (λmax) | 407 nm | 171,000 | Chloroform | Protoporphyrin IX dimethyl ester[11] |

| Soret Band (λmax) | 409 nm | Not specified | 25% HCl | Protoporphyrin IX dimethyl ester[12] |

| Q-Band IV | ~505 nm | Not specified | Toluene | Protoporphyrin IX[6] |

| Q-Band III | ~541 nm | Not specified | Toluene | Protoporphyrin IX[6] |

| Q-Band II | ~576 nm | Not specified | Toluene | Protoporphyrin IX[6] |

| Q-Band I | ~631 nm | Not specified | Toluene | Protoporphyrin IX[6] |

Table 2: Fluorescence Characteristics of Protoporphyrin IX Derivatives

| Parameter | Wavelength (nm) | Excitation λ (nm) | Value | Solvent/Environment | Compound Form |

| Emission Peak 1 | ~633 nm | 405 nm | - | - | Protoporphyrin IX[7] |

| Emission Peak 2 | ~701 nm | 405 nm | - | - | Protoporphyrin IX[7] |

| Emission Peak 1 | 622 nm | 415 nm | - | PBS (no surfactant) | Protoporphyrin IX[8] |

| Emission Peak 2 | 684 nm | 415 nm | - | PBS (no surfactant) | Protoporphyrin IX[8] |

| Emission Peak 1 | 630 nm | 415 nm | - | PBS (with surfactant) | Protoporphyrin IX[8] |

| Quantum Yield (ΦΔ)¹ | - | - | 0.77 | - | Protoporphyrin IX[13] |

| Fluorescence Lifetime (τF) | - | - | 16.4 ns | Organic Solvent | Protoporphyrin IX[14] |

| Fluorescence Lifetime (τF) | - | - | 1.6 ± 0.5 ns | Non-pathologic Brain Tissue | ALA-induced PpIX[15] |

| Fluorescence Lifetime (τF) | - | - | 4.8 ± 1.3 ns | Low-Grade Glioma Tissue | ALA-induced PpIX[15] |

| Fluorescence Lifetime (τF) | - | - | 12.2 ± 2.5 ns | Meningioma Tissue | ALA-induced PpIX[15] |

¹ This value represents the singlet oxygen quantum yield, a critical parameter for PDT efficacy, not the fluorescence quantum yield.

Key Signaling and Process Pathways

Mechanism of Action in Photodynamic Therapy (PDT)

Protoporphyrin disodium is not cytotoxic on its own. Its therapeutic effect is activated by light, initiating a cascade that leads to localized cell death.[1][16] This mechanism involves the generation of highly reactive oxygen species (ROS) that damage cellular components.[1][3]

Caption: The sequential mechanism of Protoporphyrin IX-mediated Photodynamic Therapy (PDT).

Role in Heme Biosynthesis

Protoporphyrin IX is the final precursor to heme, a vital component of hemoproteins like hemoglobin and cytochromes.[2][17] The last two steps of this essential biological pathway occur within the mitochondria.[17]

Caption: The final enzymatic steps of the heme biosynthesis pathway involving Protoporphyrin IX.

Experimental Protocols

Accurate spectroscopic analysis requires careful sample handling and standardized procedures. Porphyrins are notably light-sensitive, and all samples should be protected from light during preparation and storage to prevent photodegradation.[5]

General Spectroscopic Analysis Workflow

A typical workflow for analyzing the spectroscopic properties of Protoporphyrin disodium involves sample preparation, sequential spectroscopic measurements, and data analysis.

References

- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence Spectroscopy Shows Porphyrins Produced by Cultured Oral Bacteria Differ Depending on Composition of Growth Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protoporphyrin IX dimethyl ester [omlc.org]

- 12. Protoporphyrin IX [drugfuture.com]

- 13. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]

- 15. Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. clinicsinoncology.com [clinicsinoncology.com]

- 17. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

Protoporphyrin Disodium: A Technical Guide to Singlet Oxygen Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the singlet oxygen quantum yield of Protoporphyrin disodium, a key parameter in evaluating its efficacy as a photosensitizer in photodynamic therapy (PDT). Protoporphyrin IX (PpIX), the active component of Protoporphyrin disodium, is a potent generator of singlet oxygen, a highly reactive species responsible for inducing cell death in targeted tissues. This document summarizes quantitative data, details experimental protocols for quantum yield determination, and visualizes the underlying mechanisms and workflows.

Quantitative Data: Singlet Oxygen Quantum Yield of Protoporphyrin IX

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the generation of singlet oxygen. The following table summarizes the reported quantum yield for Protoporphyrin IX (PpIX), the active photosensitizer in Protoporphyrin disodium.

| Photosensitizer | Quantum Yield (ΦΔ) | Solvent/Medium | Measurement Technique | Reference |

| Protoporphyrin IX (PpIX) | 0.77 | Not specified | Near-Infrared Spectroscopy | [1] |

| Free-base porphyrins (including Hematoporphyrin IX) | 0.44 - 0.85 | Various organic solvents | Direct detection of phosphorescence | [2] |

Note: Protoporphyrin disodium is the salt form of Protoporphyrin IX, used to enhance solubility. The quantum yield is a property of the Protoporphyrin IX molecule itself.

Experimental Protocols

The determination of the singlet oxygen quantum yield is critical for the preclinical and clinical evaluation of photosensitizers. Two primary methods are employed: direct detection of singlet oxygen phosphorescence and indirect methods involving chemical trapping.

Direct Detection via Near-Infrared Luminescence Spectroscopy

This method involves the direct measurement of the weak phosphorescence emitted by singlet oxygen as it decays from its excited state to the ground state, with a characteristic emission peak at approximately 1270 nm.[3][4][5][6]

Methodology:

-

Sample Preparation:

-

Prepare a solution of Protoporphyrin disodium in a suitable solvent (e.g., ethanol, acetone, or a buffered aqueous solution).[7] The concentration should be adjusted to have an appropriate absorbance at the excitation wavelength.

-

A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal) should be prepared in the same solvent.[8]

-

-

Instrumentation:

-

A highly sensitive near-infrared (NIR) spectrometer is required, often equipped with a liquid nitrogen-cooled photomultiplier tube (PMT) or an InGaAs detector to detect the faint 1270 nm signal.[3][5]

-

An excitation light source, such as a laser or a filtered lamp, is used to excite the photosensitizer at a wavelength where it absorbs strongly (e.g., in the Soret band around 405 nm or a Q-band in the red region).[9]

-

Optical filters are used to block the excitation light and any fluorescence from the photosensitizer, allowing only the 1270 nm phosphorescence to reach the detector.[4]

-

-

Measurement Procedure:

-

The sample is placed in a cuvette and irradiated with the excitation light.

-

The emission spectrum is scanned in the NIR region to detect the characteristic peak of singlet oxygen at ~1270 nm.[6]

-

The integrated intensity of this peak is proportional to the amount of singlet oxygen generated.

-

The quantum yield of the sample is calculated by comparing its integrated emission intensity to that of the reference standard under identical experimental conditions (e.g., absorbance at the excitation wavelength, light intensity).

-

Indirect Detection via Chemical Quenching

This method relies on a chemical trap that reacts specifically with singlet oxygen, leading to a measurable change in its properties, such as a decrease in absorbance. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used chemical trap.[10][11][12]

Methodology:

-

Sample Preparation:

-

Prepare solutions of Protoporphyrin disodium and a reference photosensitizer in a suitable solvent (e.g., dimethylformamide - DMF).

-

Prepare a stock solution of DPBF in the same solvent.

-

In a quartz cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF is typically in the micromolar range.[10]

-

-

Instrumentation:

-

A UV-Vis spectrophotometer is used to monitor the absorbance of DPBF.

-

A light source (e.g., a laser or a filtered lamp) is used to irradiate the sample at a wavelength where the photosensitizer absorbs but the DPBF does not.

-

-

Measurement Procedure:

-

The initial absorbance of DPBF is measured at its maximum absorption wavelength (around 410-415 nm).

-

The solution is then irradiated with the light source for a specific period.

-

The absorbance of DPBF is measured again. The decrease in absorbance is due to its reaction with singlet oxygen.

-

This process is repeated for several irradiation time points to obtain a kinetic profile of DPBF bleaching.

-

The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of the sample is calculated by comparing the rate of DPBF bleaching in the presence of the sample to the rate observed with the reference photosensitizer.

-

Visualizations

Signaling Pathway of Protoporphyrin IX-Mediated Photodynamic Therapy

The following diagram illustrates the key steps involved in the generation of singlet oxygen by Protoporphyrin IX and the subsequent induction of cell death in photodynamic therapy.

Caption: Photodynamic therapy signaling pathway of Protoporphyrin IX.

Experimental Workflow for Singlet Oxygen Quantum Yield Determination

This diagram outlines the general workflow for measuring the singlet oxygen quantum yield using both direct and indirect detection methods.

Caption: Workflow for singlet oxygen quantum yield measurement.

References

- 1. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. publications.aston.ac.uk [publications.aston.ac.uk]

- 5. edinst.com [edinst.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX | MDPI [mdpi.com]

- 8. worldscientific.com [worldscientific.com]

- 9. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

Cellular Uptake and Localization of Protoporphyrin Disodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrin IX (PpIX), the active component of Protoporphyrin disodium, is a potent photosensitizer with significant applications in photodynamic therapy (PDT) and fluorescence-guided surgery.[1] Its therapeutic efficacy is intrinsically linked to its accumulation within target cells and its subsequent subcellular localization. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and localization of exogenously administered Protoporphyrin disodium. It details the known pathways, presents quantitative data from various studies, and provides established experimental protocols for researchers in the field.

While the intracellular synthesis and localization of PpIX following the administration of its precursor, 5-aminolevulinic acid (5-ALA), are well-documented to be primarily mitochondrial, the uptake and trafficking of exogenously supplied Protoporphyrin disodium follow a distinct path.[2] Understanding these differences is crucial for optimizing drug delivery and therapeutic outcomes.

Cellular Uptake Mechanisms

The precise mechanisms governing the cellular uptake of free Protoporphyrin disodium are not yet fully elucidated. However, based on its physicochemical properties and studies on similar molecules, several pathways are likely involved. Protoporphyrin IX is a hydrophobic molecule, and its disodium salt form enhances its aqueous solubility.[1] The uptake process is thought to be a combination of passive diffusion and endocytic pathways.

It is hypothesized that various endocytic mechanisms, such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis, may contribute to the internalization of Protoporphyrin disodium. The relative contribution of each pathway is likely cell-type dependent and influenced by the formulation of the photosensitizer.

Caption: Differential subcellular localization of exogenous and endogenous Protoporphyrin IX.

Quantitative Data on Cellular Uptake

The uptake of Protoporphyrin IX can be quantified using various techniques, with fluorescence-based methods being the most common. The intrinsic fluorescence of PpIX allows for its detection and quantification within cells.

| Cell Line | Compound | Concentration | Incubation Time | Uptake Quantification Method | Key Findings | Reference |

| Human Oesophageal Carcinoma (KYSE-450, KYSE-70), Normal (Het-1A) | Exogenous PpIX | Not specified | Not specified | Fluorescence Microscopy | Exogenous PpIX was mainly distributed in cell membranes. | [3] |

| Human Cancer Cell Lines (10 lines) | 5-ALA | Varied | Varied | Kinetic Analysis | PpIX accumulation is determined by biosynthesis, conversion to heme, and efflux. | [4] |

| B16 and A549 cells | PpIX solution | Not specified | 2 hours | Fluorescence Microscopy | Uptake of PpIX reached a plateau at 2 hours. | [5] |

| Human Colon Adenocarcinoma (WiDr) | Amphiphilic PpIX derivatives | 2.5 µM | Not specified | In vitro uptake assay | Cellular uptake varied among different PpIX derivatives and cell lines. | [6] |

| Human Gastric Cancer Cells | PpIX/linolenic acid-conjugated nanohybrids | Not specified | Not specified | Fluorescence-activated cell sorting (FACS) | Nanohybrids showed higher cellular internalization compared to free PpIX. | [7] |

Experimental Protocols

Quantification of Protoporphyrin IX Uptake by Flow Cytometry

This protocol allows for the quantitative analysis of PpIX uptake in a large population of cells.

Materials:

-

Protoporphyrin disodium solution

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer with appropriate lasers and filters (e.g., 405 nm excitation and detection around 630-670 nm)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of Protoporphyrin disodium. Incubate for the desired time points (e.g., 1, 2, 4, 8, 24 hours).

-

Cell Harvesting:

-

Wash the cells twice with ice-cold PBS.

-

Detach the cells using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.

-

-

Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this washing step twice.

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry.

-

Analyze the cells on a flow cytometer. Excite the PpIX with a 405 nm laser and collect the emission using a bandpass filter centered around 630-670 nm.

-

Record the mean fluorescence intensity (MFI) of the cell population.

-

Include an untreated control to determine the background fluorescence.

-

dot

Caption: A streamlined workflow for quantifying PpIX uptake using flow cytometry.

Visualization of Subcellular Localization by Confocal Microscopy

This protocol enables the visualization of PpIX distribution within cells and its colocalization with specific organelles.

Materials:

-

Protoporphyrin disodium solution

-

Cell culture medium

-

Glass-bottom dishes or coverslips

-

Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes, ER-Tracker™ for endoplasmic reticulum)

-

Paraformaldehyde (PFA) for fixation (optional)

-

Mounting medium with DAPI (for nuclear staining)

-

Confocal laser scanning microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips.

-

Treatment: After 24 hours, treat the cells with Protoporphyrin disodium as described in the flow cytometry protocol.

-

Organelle Staining (Live-cell imaging):

-

In the last 30-60 minutes of PpIX incubation, add the desired organelle-specific fluorescent probe to the medium according to the manufacturer's instructions.

-

Wash the cells gently with pre-warmed PBS or live-cell imaging solution.

-

-

Imaging (Live-cell):

-

Immediately image the cells using a confocal microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

-

Use appropriate laser lines and emission filters for PpIX (Ex: ~405 nm, Em: ~630-670 nm), the organelle probe, and DAPI (if applicable).

-

-

Fixation and Mounting (Optional, for fixed-cell imaging):

-

After incubation and organelle staining, wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on a glass slide using a mounting medium containing DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire z-stack images to visualize the 3D distribution of PpIX.

-

Perform colocalization analysis using appropriate software (e.g., ImageJ with the JaCoP plugin) to determine the degree of overlap between the PpIX signal and the organelle markers.

-

dot

Caption: Workflow for visualizing the subcellular localization of PpIX via confocal microscopy.

Conclusion

The cellular uptake and subcellular localization of exogenously administered Protoporphyrin disodium are critical determinants of its efficacy in photodynamic applications. While its localization in the cell membrane and cytoplasm is distinct from the mitochondrial accumulation of endogenously produced PpIX, the precise uptake mechanisms are still an active area of investigation. The experimental protocols provided in this guide offer robust methods for researchers to quantify PpIX uptake and visualize its intracellular distribution, contributing to a deeper understanding of its cellular biology and the development of more effective photosensitizer-based therapies. Further research focusing on the specific transporters and endocytic pathways involved in Protoporphyrin disodium uptake will be invaluable in advancing its clinical applications.

References

- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]

- 2. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Evaluation of Determinant Factors for Cellular Accumulation of Protoporphyrin IX Induced by External 5-Aminolevulinic Acid for Photodynamic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Localization of protoporphyrin IX during glioma-resection surgery via paired stimulated Raman histology and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced cellular uptake of protoporphyrine IX/linolenic acid-conjugated spherical nanohybrids for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation Pathways of Protoporphyrin Disodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Protoporphyrin disodium, a key photosensitizer in photodynamic therapy (PDT). Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for ensuring its quality, efficacy, and safety in pharmaceutical formulations. This document details the intrinsic stability of Protoporphyrin disodium and its degradation under various stress conditions, including exposure to light, heat, and different pH environments.

Chemical Stability of Protoporphyrin Disodium

Protoporphyrin disodium, the salt form of Protoporphyrin IX, is a complex heterocyclic organic compound.[1] Its stability is influenced by several factors, including its molecular structure, the solvent system, and the presence of stabilizing or destabilizing agents. While the disodium salt enhances aqueous solubility, the protoporphyrin macrocycle remains susceptible to degradation.[1]

pH Stability

The stability of porphyrin-based compounds can be significantly affected by pH. While specific quantitative data for Protoporphyrin disodium is limited, studies on related iron-porphyrin complexes show stability over a wide pH range, from 0.1 to 12.9 at room temperature.[2] However, at highly alkaline conditions (pH 13.5), some degradation is observed.[2] It is crucial to determine the optimal pH range for Protoporphyrin disodium formulations to prevent aggregation and chemical degradation.

Table 1: pH Stability of a Model Iron-Porphyrin Complex [2]

| pH Range | Temperature (°C) | Stability |

| 0.1 - 12.9 | 1 | Stable |

| 0.1 - 12.9 | 25 | Stable |

| 13.5 | 1 | 91% ± 2% remaining |

| 13.5 | 25 | 79% ± 1% remaining |

Thermal Stability

Elevated temperatures can induce the degradation of Protoporphyrin disodium. Thermogravimetric analysis of a related iron porphyrin indicates thermal stability up to nearly 250°C in an inert atmosphere.[2] However, in the presence of gases like carbon dioxide at high temperatures, it can act as an oxidant, leading to decomposition.[2]

Forced degradation studies are essential to understand the thermal degradation pathways.[3] These studies typically involve exposing the drug substance to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[4]

Degradation Pathways

The degradation of Protoporphyrin disodium can occur through several pathways, primarily driven by light and oxidation.

Photodegradation

Protoporphyrin disodium is a photosensitizer and, as such, is susceptible to photodegradation upon exposure to light.[1] This process is primarily a photo-oxidation reaction involving molecular oxygen.[5][6]

The photodegradation of protoporphyrin derivatives involves the formation of reactive oxygen species (ROS), such as singlet oxygen and free radicals, which then attack the porphyrin macrocycle.[1][5] This leads to the formation of various degradation products, including hydroxyaldehyde and formyl products, and can ultimately result in the opening of the porphyrin ring.[5] Further degradation can lead to smaller pyrrolic fragments like uroerythrin and formyldipyrrinone.[7]

Oxidative Degradation

Oxidative stress is a major contributor to the degradation of Protoporphyrin disodium. The oxidizing power of various agents can significantly impact its stability. For a model iron porphyrin, the oxidizing power was found to follow the order: ClO⁻ > H₂O₂ > ClO₃⁻ > HNO₃ > ClO₄⁻.[2]

Enzymatic Degradation

In biological systems, Protoporphyrin IX can be degraded by enzymes such as plant peroxidases in the presence of thiol-containing substrates like glutathione and cysteine.[8] This thiol-dependent degradation consumes oxygen and can be inhibited by ascorbic acid.[8] The translocator protein (TSPO) has also been shown to mediate the photo-oxidative degradation of Protoporphyrin IX.[9][10]

Experimental Protocols for Stability Testing

ICH guidelines provide a framework for conducting stability testing of new drug substances and products.[4][11] Forced degradation studies are a critical component of this, helping to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3][12]

Forced Degradation Studies

A systematic approach to forced degradation is recommended, covering hydrolysis, oxidation, photolysis, and thermal stress.[3]

Table 2: Recommended Conditions for Forced Degradation Studies [3]

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) |

| Oxidation | 3% to 30% H₂O₂ at room temperature |

| Thermal Degradation | Solid-state heating at temperatures above accelerated stability conditions (e.g., 60°C, 80°C) |

| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14] |

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying Protoporphyrin disodium from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a commonly used technique.[15][16]

3.2.1. HPLC Method Development and Validation

The development of a stability-indicating HPLC method involves:

-

Column Selection: A C18 column is often a good starting point for porphyrin analysis.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and resolution.

-

Detector Wavelength: Detection is usually performed at the Soret band maximum of Protoporphyrin IX, around 400-410 nm, for high sensitivity.[9][10]

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[16] Specificity is demonstrated by showing that the method can resolve the main peak from all degradation product peaks.[16]

Table 3: Key Parameters for HPLC Method Validation [16]

| Parameter | Purpose |

| Specificity | To ensure the method accurately measures the analyte in the presence of impurities and degradants. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. |

| Accuracy | The closeness of the test results to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |

| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Summary and Recommendations

Protoporphyrin disodium is a light-sensitive molecule prone to oxidative degradation. Its stability is influenced by pH, temperature, and the presence of oxidizing agents. A thorough understanding of its degradation pathways is essential for the development of stable pharmaceutical formulations.

Key recommendations for handling and formulation development include:

-

Protection from Light: Protoporphyrin disodium and its formulations must be protected from light at all stages of manufacturing, storage, and handling.[17]

-

pH Control: The pH of liquid formulations should be carefully controlled to maintain optimal stability.

-

Inert Atmosphere: For long-term storage, packaging under an inert atmosphere (e.g., nitrogen) can minimize oxidative degradation.

-

Use of Antioxidants: The inclusion of antioxidants in formulations may help to mitigate oxidative degradation.

-

Comprehensive Stability Testing: A robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is mandatory to ensure product quality and establish an appropriate shelf-life.[4][11]

By adhering to these principles, researchers and drug development professionals can ensure the development of safe, effective, and stable pharmaceutical products containing Protoporphyrin disodium.

References

- 1. What is the mechanism of Protoporphyrin lX Disodium? [synapse.patsnap.com]

- 2. Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. snscourseware.org [snscourseware.org]

- 5. Photodegradation of protoporphyrin-dimethylester in solution and in organized environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiol-dependent degradation of protoporphyrin IX by plant peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural Insights into the Binding and Degradation Mechanisms of Protoporphyrin IX by the Translocator Protein TSPO - PMC [pmc.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. Zinc-protoporphyrin determination by HPLC with fluorescence detection as a biomarker of lead effect in artisanal pottery workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Protoporphyrin IX disodium salt | [frontierspecialtychemicals.com]

The Crucial Role of Protoporphyrin Disodium in Heme Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protoporphyrin IX, and its more soluble disodium salt, represents the final and critical precursor in the intricate eight-step enzymatic pathway of heme synthesis. This technical guide provides an in-depth exploration of the biochemical significance of protoporphyrin disodium, focusing on its function as the substrate for the terminal enzyme, ferrochelatase. We will delve into the quantitative aspects of this pivotal reaction, detail relevant experimental protocols for its study, and illustrate the key pathways and regulatory mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in hematology, oncology, and drug development targeting the heme synthesis pathway.

Introduction: The Heme Synthesis Pathway

Heme, an iron-containing protoporphyrin IX, is a vital prosthetic group for a multitude of essential proteins, including hemoglobin, myoglobin, and cytochromes.[1] Its synthesis is a highly regulated process that occurs in both the mitochondria and cytosol of most eukaryotic cells, with the liver and bone marrow being the primary sites.[2][3] The pathway begins in the mitochondria with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase (ALAS).[4] Subsequent steps occur in the cytosol, leading to the formation of coproporphyrinogen III, which is then transported back into the mitochondria for the final stages of heme synthesis.[1][5]

Protoporphyrin IX is formed from protoporphyrinogen IX in the penultimate step, catalyzed by protoporphyrinogen oxidase.[6] The final and irreversible step is the insertion of ferrous iron (Fe²⁺) into the protoporphyrin IX macrocycle to form heme.[3][6][7] This crucial reaction is catalyzed by the enzyme ferrochelatase.[3][6][7]

Protoporphyrin Disodium: The Penultimate Molecule

Protoporphyrin IX is a hydrophobic molecule, and its disodium salt, protoporphyrin disodium, is often used in experimental setting due to its enhanced solubility in aqueous solutions.[8] For the purpose of this guide, the terms protoporphyrin IX and protoporphyrin disodium will be used interchangeably to refer to the substrate of ferrochelatase.

The conversion of protoporphyrin IX to heme is a critical juncture in the pathway. Deficiencies or inhibition of ferrochelatase lead to the accumulation of protoporphyrin IX, which is the hallmark of the genetic disorder erythropoietic protoporphyria (EPP).[9][10][11] This accumulation in erythrocytes, skin, and liver results in severe photosensitivity and potential hepatotoxicity.[9][10][11]

Quantitative Data

The following tables summarize key quantitative data related to the terminal step of heme synthesis.

| Parameter | Value | Organism/System | Reference |

| Ferrochelatase Substrate Affinity (Km) | |||

| Mesoporphyrin | 2.1 µmol/L | Human lymphocytes | [12] |

| Zinc | 22.2 µmol/L | Human lymphocytes | [12] |

| Ferrochelatase Inhibition (Ki) | |||

| N-methylprotoporphyrin (NMPP) | 3 nM | Wild-type murine ferrochelatase | [2][13] |

| N-methylprotoporphyrin (NMPP) | 1 µM | P255R mutant murine ferrochelatase | [2][13] |

| N-methylprotoporphyrin (NMPP) | 2.3 µM | P255G mutant murine ferrochelatase | [2][13] |

| Palladium meso-tetra(4-carboxyphenyl)porphyrin (PdTCPP) | 15 µM | In vitro (competitive inhibitor of OGC) | [14] |

| Ferrochelatase Activity | |||

| Reference Population | 3.25 (SD 0.43) nmol/h/mg protein | Human lymphocytes | [12] |

| Erythrohepatic Protoporphyria Patients | 1.11, 1.30, 1.35 nmol/h/mg protein | Human lymphocytes | [12] |

Table 1: Kinetic parameters and activity levels of ferrochelatase.

Experimental Protocols

Ferrochelatase Activity Assay

This protocol describes a common method for measuring ferrochelatase activity using a fluorescent substrate.

Principle: Ferrochelatase catalyzes the insertion of a metal ion (in this case, zinc as a substitute for iron under aerobic conditions) into a porphyrin substrate (mesoporphyrin IX). The resulting metalloporphyrin (zinc-mesoporphyrin) is then quantified by HPLC with fluorescence detection.[12][15]

Materials:

-

Cell or tissue homogenate

-

TGD buffer (Tris-buffered glycerol with dithiothreitol)

-

Incubation buffer (160mM Tris pH 8.0, 40mM Bicine pH 8.0, 10mg/ml Tween20, 0.38mg/mL palmitic acid)

-

Zinc substrate (1mM aqueous Zn acetate)

-

Mesoporphyrin IX substrate (250µM in incubation buffer)

-

Stop reagent (270µM EDTA in dimethylsulfoxide-methanol, 30/70 by volume)

-

HPLC system with fluorescence detector

Procedure:

-

Prepare cell or tissue homogenate in TGD buffer and determine protein concentration.[16]

-

Dilute homogenate to 1µg protein/µL with TGD buffer.[16]

-

Prepare reaction mixtures containing the cell preparation, incubation buffer, and zinc substrate. Include a heat-inactivated control.[16]

-

Pre-incubate for 5 minutes at 37°C.[16]

-

Initiate the reaction by adding the mesoporphyrin IX substrate.[16]

-

Incubate for 30 minutes at 37°C.[16]

-

Stop the reaction by adding the stop reagent and cooling on ice.[16]

-

Centrifuge to pellet debris.[16]

-

Analyze the supernatant by HPLC to quantify the zinc-mesoporphyrin product.[15][16]

Measurement of Protoporphyrin IX in Tissues

This protocol outlines a general approach for extracting and quantifying protoporphyrin IX from tissue samples.

Principle: Protoporphyrin IX is extracted from tissues and its concentration is determined using its fluorescent properties.

Materials:

-

Tissue sample

-

Homogenization buffer

-

Solvents for extraction (e.g., dimethyl sulfoxide, methanol)

-

Fluorescence spectrophotometer or HPLC with fluorescence detection

Procedure:

-

Homogenize the tissue sample in an appropriate buffer.

-

Extract protoporphyrin IX from the homogenate using organic solvents.

-

Clarify the extract by centrifugation.

-

Measure the fluorescence of the extract. Protoporphyrin IX has characteristic excitation and emission maxima (e.g., excitation at ~405 nm and emission at ~635 nm).[17][18]

-

Quantify the concentration by comparing the fluorescence intensity to a standard curve of known protoporphyrin IX concentrations.

Visualizations

Heme Synthesis Pathway

Caption: The enzymatic steps of the heme synthesis pathway, highlighting the subcellular locations.

Regulation of Heme Synthesis

Caption: Key regulatory mechanisms of heme synthesis, focusing on feedback inhibition by heme.

Experimental Workflow for Ferrochelatase Assay

Caption: A typical experimental workflow for the determination of ferrochelatase activity.

Conclusion

Protoporphyrin disodium, as the immediate precursor to heme, holds a position of paramount importance in cellular metabolism. The enzymatic conversion of protoporphyrin IX to heme by ferrochelatase is a tightly regulated and essential step. Understanding the kinetics, regulation, and methods for studying this reaction is crucial for researchers in various fields. Deficiencies in this final step of heme synthesis have profound clinical implications, as seen in erythropoietic protoporphyria. This guide provides a foundational, in-depth overview to aid in the ongoing research and development efforts related to the heme synthesis pathway.

References

- 1. Mitochondrial transport of protoporphyrinogen IX in erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferrochelatase - Wikipedia [en.wikipedia.org]

- 4. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]

- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 9. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 10. Erythropoietic Protoporphyria, EPP - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Porphyrin accumulation in mitochondria is mediated by 2-oxoglutarate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]